molecular formula C22H16ClN3O5 B3706159 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3706159
M. Wt: 437.8 g/mol
InChI Key: FWQSZSMZFKTMKK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzoxazole ring, a nitro group, a methoxy group, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The benzoxazole ring system is planar, and the presence of the nitro group, which is a strong electron-withdrawing group, could have a significant effect on the electronic structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the nitro group and the amide group would likely make the compound polar and potentially soluble in polar solvents . The exact properties would need to be determined experimentally.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Benzoxazoles are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities . The specific mechanism of action would depend on the exact nature of the compound and its biological target .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O5/c1-12-3-4-14(22-25-17-11-15(23)6-8-19(17)31-22)9-16(12)24-21(27)13-5-7-20(30-2)18(10-13)26(28)29/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQSZSMZFKTMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 3
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide

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